A Technical Guide to the Nitric Oxide Donation Mechanism of S-nitroso-N-valerylpenicillamine (SNVP)
A Technical Guide to the Nitric Oxide Donation Mechanism of S-nitroso-N-valerylpenicillamine (SNVP)
Abstract
S-nitrosothiols (RSNOs) represent a critical class of nitric oxide (NO) donors, serving as vital tools in biomedical research and holding significant therapeutic potential. Among these, S-nitroso-N-valerylpenicillamine (SNVP) is an analogue of the more extensively studied S-nitroso-N-acetylpenicillamine (SNAP). This guide provides an in-depth technical exploration of the core mechanisms governing the release of nitric oxide from SNVP. We will dissect the chemical principles of the S-nitroso bond, delineate the primary pathways of decomposition—including thermal, photolytic, and catalytic routes—and analyze the key factors that modulate the rate and extent of NO donation. Furthermore, this document details robust experimental methodologies for the synthesis, characterization, and quantification of NO release from SNVP, providing researchers with the foundational knowledge required to effectively utilize this compound in their work.
Introduction: The Significance of SNVP in Nitric Oxide Research
Nitric oxide (NO) is a pleiotropic signaling molecule essential for a vast array of physiological processes, including vasodilation, neurotransmission, and immune response.[1][2] Its fleeting half-life of less than five seconds in biological systems necessitates the use of donor molecules, or pro-drugs, to study its effects and harness its therapeutic power.[3] S-nitrosothiols (RSNOs) are a prominent class of NO donors, characterized by a labile covalent bond between a sulfur atom and a nitroso group (-S-N=O).
S-nitroso-N-valerylpenicillamine (SNVP) belongs to this class. As an analogue of S-nitroso-N-acetylpenicillamine (SNAP), it shares a similar molecular backbone but differs in the N-acyl substituent (valeryl vs. acetyl). This structural modification influences its physicochemical properties, such as lipophilicity, which can in turn affect its stability, NO release kinetics, and interaction with biological membranes.[4] Understanding the precise mechanisms of NO donation from SNVP is paramount for its application as a controlled NO-releasing agent in fields ranging from cardiovascular research to the development of antimicrobial and antithrombotic medical device coatings.[3][5]
The Chemistry of the S-Nitroso Bond: The Heart of the Mechanism
The therapeutic and experimental utility of SNVP is fundamentally derived from the inherent instability of the S-nitroso bond. The donation of NO from SNVP is not a single, simple reaction but a process that can be initiated through several distinct pathways, primarily involving the cleavage of this bond.
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Homolytic Cleavage: This pathway involves the symmetrical breaking of the S-N bond, yielding a nitric oxide radical (NO•) and a thiyl radical (RS•). This process is typically initiated by energy input in the form of heat (thermolysis) or light (photolysis).
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Heterolytic Cleavage: This pathway involves an asymmetrical breaking of the bond, which can theoretically produce either RS⁻ and NO⁺ (nitrosonium ion) or RS⁺ and NO⁻ (nitroxyl anion). However, the dominant non-radical decomposition pathways in physiological settings are often catalyzed.
The specific pathway that dominates depends heavily on the surrounding chemical environment, including temperature, pH, light exposure, and the presence of catalysts.[6]
Core Mechanisms of NO Donation from SNVP
The release of NO from SNVP can be triggered spontaneously or, more efficiently, through catalytic processes.
Spontaneous Decomposition: Thermolysis and Photolysis
In the absence of catalysts, SNVP can decompose to release NO when exposed to thermal energy or ultraviolet/visible light.[7] The S-N bond has a relatively low dissociation energy, making it susceptible to cleavage.
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Thermolysis: At physiological temperatures (37°C), SNVP exhibits a slow, spontaneous decomposition, releasing NO and forming the corresponding disulfide, N-valerylpenicillamine disulfide. The rate of this thermal decay is a critical parameter for determining the shelf-life of SNVP solutions and the basal NO flux from SNVP-containing materials.
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Photolysis: Exposure to light, particularly in the UVA range (320-400 nm), significantly accelerates the cleavage of the S-N bond.[1][7] This property allows for precise spatiotemporal control over NO release in experimental setups, where NO delivery can be triggered "on-demand" by a light source.[1][8]
Catalytic Decomposition: The Pivotal Role of Transition Metal Ions
The most efficient and physiologically relevant pathway for NO release from SNVP and other S-nitrosothiols is catalysis by transition metal ions, particularly copper.[4][9]
The mechanism is predominantly mediated by cuprous ions (Cu⁺), which are far more effective catalysts than cupric ions (Cu²⁺).[10] The catalytic cycle is generally understood as follows:
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Reduction of Cu²⁺: In biological systems, endogenous reducing agents like ascorbate can reduce the more abundant Cu²⁺ to the catalytically active Cu⁺.
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Formation of a Complex: The Cu⁺ ion coordinates with the sulfur atom of SNVP, forming a transient intermediate complex.
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Electron Transfer & NO Release: An intramolecular electron transfer occurs within the complex, leading to the homolytic cleavage of the S-N bond. This releases a nitric oxide radical (NO•).
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Formation of Disulfide: The resulting thiyl radical rapidly reacts with another SNVP molecule or another thiyl radical to form the stable disulfide product.
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Regeneration of Catalyst: The copper ion is released, ready to catalyze another decomposition cycle.
Trace amounts of copper ions can dramatically shorten the half-life of SNVP, a factor that must be rigorously controlled in experimental protocols through the use of metal chelators like EDTA.[4][7] Other transition metals, including Fe²⁺, Co²⁺, Ni²⁺, and Zn²⁺, have also been shown to generate NO from RSNOs, though often with different efficiencies.[9]
Caption: Core pathways for nitric oxide (NO) donation from SNVP.
Enzymatic and Thiol-Mediated Pathways
While less characterized than metal-ion catalysis, enzymatic systems can also mediate NO release from RSNOs. Enzymes such as protein disulfide isomerase (PDI) and γ-glutamyl transpeptidase can facilitate the decomposition of or transnitrosation from S-nitrosothiols. Additionally, endogenous thiols like glutathione (GSH) can react with SNVP in a process called transnitrosation, where the nitroso group is transferred from SNVP to GSH, forming S-nitrosoglutathione (GSNO), which then acts as the NO donor.
Quantitative Data Summary
Precise quantitative data for SNVP is less abundant than for SNAP. However, its behavior is analogous, and key parameters can be summarized for experimental design.
| Parameter | Typical Value / Observation | Significance & Rationale |
| Molar Absorptivity (ε) | ~800-900 M⁻¹cm⁻¹ at λ_max ≈ 340 nm | The characteristic S-N bond absorbance allows for quantification of SNVP concentration and monitoring its decomposition via UV-Vis spectroscopy.[11] |
| NO Release Flux | 1.0 - 10.0 x 10⁻¹⁰ mol cm⁻² min⁻¹ | This is the physiologically relevant range for maintaining vascular health.[3] SNVP incorporated in polymers can be tuned to release within this range.[3] |
| Half-life (t½) in Buffer | Hours to days (highly variable) | In the absence of catalysts (e.g., in PBS with EDTA), SNVP is relatively stable. This provides a baseline for stability studies.[7] |
| Half-life (t½) with Cu²⁺ | Seconds to minutes | Demonstrates the potent catalytic effect of copper ions, which must be chelated with EDTA for baseline NO release measurements.[7] |
Experimental Methodologies
A robust understanding of the SNVP mechanism requires precise and reproducible experimental protocols.
Synthesis of S-nitroso-N-valerylpenicillamine (SNVP)
This protocol is adapted from established methods for synthesizing S-nitrosothiols.[3][7]
Rationale: The synthesis is an acid-catalyzed nitrosation of the thiol group on N-valerylpenicillamine using a nitrite source. The reaction is performed in the dark and at low temperatures to prevent premature decomposition of the light- and heat-sensitive SNVP product.
Materials:
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N-valerylpenicillamine (NVP)
-
Sodium Nitrite (NaNO₂)
-
Methanol
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Hydrochloric Acid (HCl, e.g., 2M)
-
Sulfuric Acid (H₂SO₄, e.g., 2M)
-
Deionized water
-
Ice bath
Procedure:
-
Prepare a 1:1 mixture of methanol and water containing the acids (e.g., 2M HCl and 2M H₂SO₄).
-
In a light-protected vessel (e.g., wrapped in aluminum foil), dissolve N-valerylpenicillamine in the acidic solvent mixture.
-
Cool the solution in an ice bath with constant stirring.
-
Slowly add an equimolar amount of sodium nitrite to the stirring solution.
-
Continue stirring in the dark on ice for approximately 40-60 minutes. The solution will typically turn a deep green or red color, indicating the formation of the S-nitrosothiol.
-
Place the reaction vessel in an ice bath without stirring to allow the SNVP crystals to precipitate.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with cold deionized water to remove residual acid and salts.
-
Dry the crystals under vacuum in the dark.
-
Store the final product at -20°C or lower, protected from light and moisture.
Quantification of Nitric Oxide Release
Method 1: Chemiluminescence Detection
Rationale: This is the gold standard for real-time, direct quantification of NO gas. It relies on the gas-phase reaction between NO and ozone (O₃), which produces excited nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.
Procedure:
-
Calibrate the chemiluminescence NO analyzer using a certified NO gas standard.
-
Prepare a sample of SNVP in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Scientist's Note: It is critical to include a metal chelator like 100 µM EDTA in the buffer to sequester trace metal ions that would otherwise catalyze NO release, ensuring you measure the intended release profile.[7]
-
Place the SNVP solution in a sealed, temperature-controlled reaction vessel (37°C).
-
Continuously purge the headspace of the vessel with an inert gas (e.g., nitrogen or argon).[7]
-
Direct the purge gas stream into the inlet of the chemiluminescence analyzer.
-
Record the NO concentration over time. To study catalyzed release, inject a solution of a catalyst (e.g., CuCl₂) into the vessel. To study photolytic release, expose the vessel to a light source of known wavelength and intensity.
Method 2: Griess Assay for Indirect NO Measurement
Rationale: This colorimetric assay provides an indirect measure of NO release by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻). It is a simpler, endpoint assay suitable for high-throughput screening.
Procedure:
-
Incubate SNVP under the desired experimental conditions (e.g., in cell culture media or buffer) for a set period.
-
Collect aliquots of the supernatant at various time points.
-
If quantifying total NO (nitrite + nitrate), first reduce nitrate to nitrite using nitrate reductase.
-
Add the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples.
-
Allow the color to develop for 15-30 minutes in the dark. Nitrite reacts with the Griess reagent to form a pink/magenta azo dye.
-
Measure the absorbance at ~540 nm using a spectrophotometer.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Caption: A typical experimental workflow for studying SNVP.
Conclusion and Future Directions
The nitric oxide donation from S-nitroso-N-valerylpenicillamine is a multifaceted process governed by the lability of the S-nitroso bond. While sharing fundamental mechanisms with other S-nitrosothiols like SNAP, its unique N-valeryl group may confer distinct properties related to solubility and membrane interaction that warrant further investigation.[4] The dominant pathways for NO release are photolytic and, most significantly, catalytic decomposition by transition metal ions like copper.[4][9]
Future research should focus on directly comparing the decomposition kinetics and biological efficacy of SNVP against SNAP under identical conditions to fully elucidate the impact of the N-acyl chain length. Furthermore, exploring the role of specific enzyme systems in SNVP metabolism and investigating its performance when incorporated into novel polymer matrices for controlled drug delivery will expand its potential as both a research tool and a therapeutic agent.
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